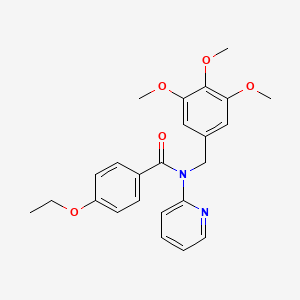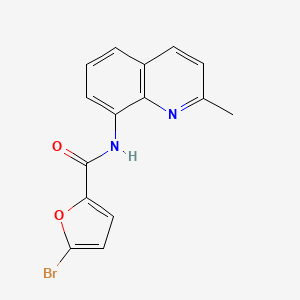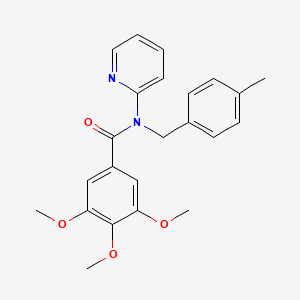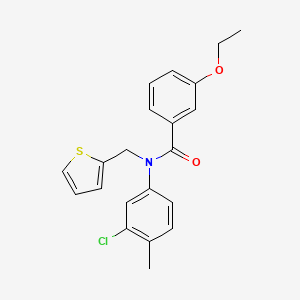![molecular formula C23H28N2O2S B11341660 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11341660.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Azepane Ring Formation: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as a haloalkylamine, under basic conditions.
Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the benzofuran core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azepane ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives and other functionalized products.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its unique structure, the compound is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Industry
Material Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core and thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and thiophene-2-carboxamide share the thiophene ring but lack the benzofuran and azepane moieties.
Benzofuran Derivatives: Compounds such as 2-benzofuran carboxylic acid and benzofuran-2-ylmethanamine share the benzofuran core but differ in other structural aspects.
Azepane Derivatives: Compounds like azepane-1-carboxamide and azepane-1-ylmethanamine share the azepane ring but lack the benzofuran and thiophene components.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of three distinct structural motifs: the benzofuran core, the thiophene ring, and the azepane moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H28N2O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H28N2O2S/c1-16-9-10-20-18(14-16)17(2)22(27-20)23(26)24-15-19(21-8-7-13-28-21)25-11-5-3-4-6-12-25/h7-10,13-14,19H,3-6,11-12,15H2,1-2H3,(H,24,26) |
InChI Key |
WPEQMQSKWGIJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11341598.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11341611.png)

![2-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11341620.png)
![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11341623.png)

![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11341631.png)

![5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11341639.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11341652.png)
![N-(2-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341665.png)
![N-butyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341667.png)
